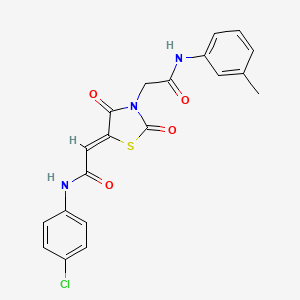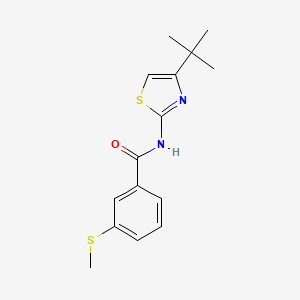![molecular formula C21H24ClN5O3S B2685207 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1115982-46-1](/img/structure/B2685207.png)
5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H24ClN5O3S and its molecular weight is 461.97. The purity is usually 95%.
BenchChem offers high-quality 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
One of the primary applications of derivatives of this compound includes the synthesis and evaluation of their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of derivatives that exhibited valuable antibacterial results upon screening. These compounds were synthesized from aralkyl/aryl carboxylic acids through a series of steps, culminating in the preparation of the target molecules which were structurally elucidated using spectral data and demonstrated significant antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017).
Tuberculostatic Activity
H. Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain derivatives, noting their potential in combating tuberculosis. The study synthesized derivatives through alkylation and cyclization processes, ultimately testing them in vitro for their tuberculostatic activity. These compounds showed inhibitory concentrations (MIC) within a promising range, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).
Anti-Cancer and Anti-Inflammatory Agents
Research by Madhavi Gangapuram and K. Redda (2009) focused on the synthesis of novel substituted derivatives for their anti-inflammatory and anti-cancer activities. This study highlights the therapeutic potential of these compounds in managing inflammation and cancer, showcasing the diverse applications of such derivatives in medicinal chemistry (Gangapuram & Redda, 2009).
Prediction of Biological Activity
A study by Y. Kharchenko et al. (2008) focused on the synthesis of novel bicyclic systems and the prediction of their biological activity. Through a one-pot condensation process, novel compounds were synthesized, and their structures confirmed via various spectroscopic methods. The study utilized PASS prediction to present an outlook on the biological activities of these synthesized compounds, contributing to the understanding of their potential therapeutic uses (Kharchenko et al., 2008).
Alzheimer’s Disease Research
Rehman et al. (2018) synthesized a series of N-substituted derivatives aimed at evaluating new drug candidates for Alzheimer’s disease. This study underscores the relevance of such compounds in neurodegenerative disease research, particularly in exploring therapeutic avenues for Alzheimer’s disease. The synthesized compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management, demonstrating their potential as drug candidates (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-2-9-26-19(29)17-18(24-20(31-17)25-10-3-4-11-25)27(21(26)30)13-16(28)23-12-14-5-7-15(22)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZCRDCQNJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

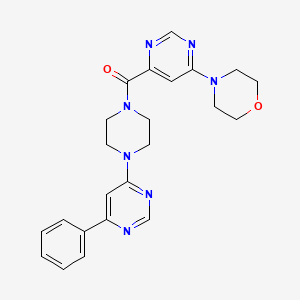

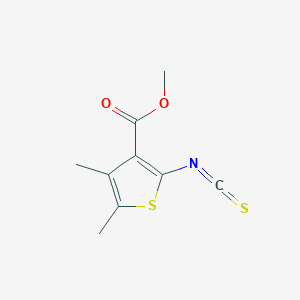
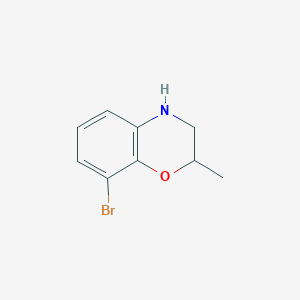
![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)
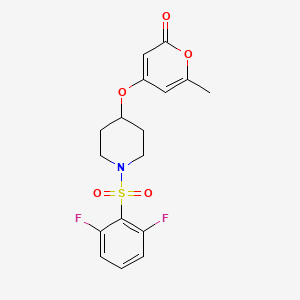
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)
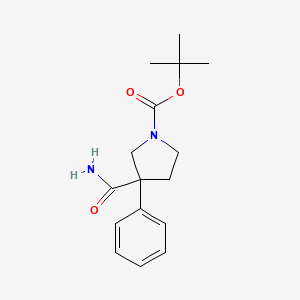
![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)

